(1S,6R,8R,9R,10S,15R,17R,18R,19S,24R,26R,27R)-8,17,26-tris(6-aminopurin-9-yl)-3,12,21-trihydroxy-3,12,21-trioxo-2,4,7,11,13,16,20,22,25-nonaoxa-3lambda5,12lambda5,21lambda5-triphosphatetracyclo[22.3.0.06,10.015,19]heptacosane-9,18,27-triol
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Overview
Description
The compound (1S,6R,8R,9R,10S,15R,17R,18R,19S,24R,26R,27R)-8,17,26-tris(6-aminopurin-9-yl)-3,12,21-trihydroxy-3,12,21-trioxo-2,4,7,11,13,16,20,22,25-nonaoxa-3lambda5,12lambda5,21lambda5-triphosphatetracyclo[22.3.0.06,10.015,19]heptacosane-9,18,27-triol is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple purine groups, hydroxyl groups, and phosphate groups. Its unique configuration makes it a subject of interest in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise conditions to ensure the correct stereochemistry and functional group placement. The process typically begins with the preparation of the purine derivatives, followed by their attachment to a central scaffold through a series of condensation reactions. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry could be employed to improve efficiency and consistency. Additionally, purification methods such as chromatography and crystallization would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The purine groups can be reduced to form different derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s purine groups are of particular interest. Purines are essential components of nucleic acids, and this compound could be used in studies related to DNA and RNA synthesis and function.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its multiple functional groups and complex structure make it a valuable tool in various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The purine groups can form hydrogen bonds with nucleic acids, potentially affecting DNA and RNA function. Additionally, the phosphate groups can participate in phosphorylation reactions, which are critical in many biological processes.
Comparison with Similar Compounds
Similar Compounds
- (1R,6R,8R,9R,10S,15R,17R,18R)-17-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-8-(6-amino-9H-purin-9-yl)-9,18-dihydroxy-2,4,7,11,13,16-hexaoxa-3,12-diphosphatricyclo[13.2.1.06,10]octadecane-3,12-diolate 3,12-dioxide
- (1R,6R,8R,9R,10S,15R,17R)-8,17-Bis(6-amino-9H-purin-9-yl)-3,12-disulfanyl-2,4,7,11,13,16-hexaoxa-3,12-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol 3,12-dioxide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of multiple purine groups, hydroxyl groups, and phosphate groups. This configuration allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research.
Properties
Molecular Formula |
C30H36N15O18P3 |
---|---|
Molecular Weight |
987.6 g/mol |
IUPAC Name |
(1S,6R,8R,9R,10S,15R,17R,18R,19S,24R,26R,27R)-8,17,26-tris(6-aminopurin-9-yl)-3,12,21-trihydroxy-3,12,21-trioxo-2,4,7,11,13,16,20,22,25-nonaoxa-3λ5,12λ5,21λ5-triphosphatetracyclo[22.3.0.06,10.015,19]heptacosane-9,18,27-triol |
InChI |
InChI=1S/C30H36N15O18P3/c31-22-13-25(37-4-34-22)43(7-40-13)28-16(46)19-10(58-28)1-55-64(49,50)62-20-11(59-29(17(20)47)44-8-41-14-23(32)35-5-38-26(14)44)2-57-66(53,54)63-21-12(3-56-65(51,52)61-19)60-30(18(21)48)45-9-42-15-24(33)36-6-39-27(15)45/h4-12,16-21,28-30,46-48H,1-3H2,(H,49,50)(H,51,52)(H,53,54)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,28-,29-,30-/m1/s1 |
InChI Key |
OEJXFVYXZQYNND-UQTMIEBXSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(OC[C@@H]8[C@H]([C@H]([C@@H](O8)N9C=NC2=C(N=CN=C29)N)O)OP(=O)(O1)O)O)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(OCC8C(C(C(O8)N9C=NC2=C(N=CN=C29)N)O)OP(=O)(O1)O)O)O |
Origin of Product |
United States |
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